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Compound of Interest

Compound Name: 4,5,5-Trimethyl-1,3-dioxane

CAS No.: 6301-68-4

Cat. No.: B14742942

Get Quote

Executive Summary
This technical guide provides a rigorous analysis of the stereochemistry, conformational

dynamics, and synthetic pathways of 4,5,5-trimethyl-1,3-dioxane. Designed for medicinal

chemists and structural biologists, this document moves beyond basic structural definitions to

explore the energetic penalties of ring inversion, the diagnostic utility of Nuclear Overhauser

Effect (NOE) spectroscopy, and the "gem-dimethyl" (Thorpe-Ingold) effect in facilitating

synthesis.

Structural Dynamics & Conformational Analysis
The 1,3-dioxane ring system is not merely a hetero-analog of cyclohexane; it possesses unique

electronic and steric properties due to the shorter C–O bonds (1.43 Å vs 1.54 Å for C–C) and

the presence of oxygen lone pairs.

The Dominant Conformer
For 4,5,5-trimethyl-1,3-dioxane, the conformational equilibrium is dictated by the interplay

between the 4-methyl group and the gem-dimethyl group at position 5.
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The 4-Methyl Preference: The substituent at C4 behaves similarly to a cyclohexane

substituent. Placing the 4-methyl group in the axial position creates severe 1,3-diaxial

interactions with the syn-axial hydrogens at C2 and C6. This interaction is energetically

costly (

kcal/mol).

The 5,5-Dimethyl Influence: In a standard 1,3-dioxane, an axial substituent at C5 is

surprisingly stable (

kcal/mol) because it faces the oxygen lone pairs rather than bulky hydrogens (the "5-axial
effect"). However, in 4,5,5-trimethyl-1,3-dioxane, the C5 position is fully substituted.

Resultant Topology: The molecule adopts a Chair Conformation where the C4-methyl group

is equatorial. The C5-gem-dimethyl group places one methyl axial and one equatorial.

Steric Compression and Gauche Interactions
While the 4-Me(eq) avoids 1,3-diaxial clashes, it introduces a gauche interaction with the

equatorial methyl group at C5. This "buttressing effect" slightly distorts the chair but does not

induce a ring flip to the twist-boat, which remains significantly higher in energy (>5 kcal/mol).

Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic preference for the equatorial conformer

and the specific steric clashes driving this equilibrium.
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Figure 1: Conformational energy landscape showing the thermodynamic penalty of the axial 4-

methyl group.

Synthetic Protocol: The Thorpe-Ingold Advantage
The synthesis of 4,5,5-trimethyl-1,3-dioxane relies on the acid-catalyzed acetalization of 2,2-

dimethyl-1,3-butanediol with a formaldehyde equivalent.

The Gem-Dimethyl Effect
The presence of the gem-dimethyl group at the C2 position of the diol precursor (which

becomes C5 of the dioxane) significantly accelerates the cyclization rate. This is the Thorpe-

Ingold effect: the bulky methyl groups compress the internal bond angle (

), bringing the hydroxyl groups closer together and reducing the entropy of activation (

) for ring closure [1].[1]

Validated Synthetic Workflow
Parameter Specification

Precursor 2,2-Dimethyl-1,3-butanediol (CAS: 7498-52-4)

Reagent Paraformaldehyde (Solid source of HCHO)

Catalyst p-Toluenesulfonic acid (p-TsOH, 1-2 mol%)

Solvent
Benzene or Toluene (for azeotropic water

removal)

Apparatus Dean-Stark Trap

Yield Typically >85%

Step-by-Step Methodology
Charge: In a 250 mL Round Bottom Flask, combine 50 mmol of 2,2-dimethyl-1,3-butanediol,

60 mmol of paraformaldehyde, and 0.5 mmol p-TsOH.

Solvation: Add 100 mL of anhydrous toluene.
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Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to vigorous

reflux (

).

Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution

ceases (approx. 2-4 hours).

Workup: Cool to RT. Wash with saturated

(2 x 30 mL) to neutralize acid. Wash with brine.

Purification: Dry organic layer over

. Remove solvent in vacuo. Purify by vacuum distillation (bp approx. 60-70°C at 15 mmHg).
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Figure 2: Mechanistic pathway highlighting the oxocarbenium intermediate and Thorpe-Ingold

acceleration.

Analytical Characterization & Stereochemical
Assignment
Confirming the stereochemistry requires distinguishing between the axial and equatorial

positions. Since C5 is quaternary, standard vicinal coupling constants (

) are not available for the C4-C5 bond. We must rely on NOE Spectroscopy and Chemical Shift
Anisotropy.

NMR Diagnostics ( NMR, 500 MHz, )

Proton Multiplicity
Chemical Shift (

)
Diagnostic Feature

2-H (ax)
Doublet (

Hz)
~4.5 ppm

Upfield of 2-H(eq) due

to anisotropy.

2-H (eq)
Doublet (

Hz)
~4.8 ppm Downfield shift.

4-H (ax) Quartet ~3.4 ppm

Couples only with 4-

Me. No vicinal H at

C5.

4-Me Doublet ~1.1 ppm -

5-Me (ax) Singlet ~0.8 ppm
Shielded by ring

current/anisotropy.

5-Me (eq) Singlet ~1.0 ppm -

The NOE Validation Protocol
To rigorously prove the 4-Me is equatorial:

Irradiate 4-H: You should observe a strong NOE enhancement at 5-Me(eq) and 5-Me(ax).
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Irradiate 4-Me: You should observe NOE enhancement at 4-H but minimal/no enhancement

at 2-H(ax) or 6-H(ax).

Control: If 4-Me were axial, irradiation of 4-Me would show a strong NOE with 2-H(ax) and 6-

H(ax) (the 1,3-diaxial protons).

Applications in Drug Discovery[3]
The 4,5,5-trimethyl-1,3-dioxane motif serves as a critical bioisostere and metabolic shield.

Metabolic Stability: The gem-dimethyl group at C5 blocks metabolic oxidation at the typically

labile

-position relative to the ethers.

Conformational Locking: The high substitution pattern locks the ring into a rigid chair,

allowing precise vectorization of substituents attached to C2 or C4. This is utilized in

designing rigid analogs of flexible polyketide chains [2].

Prodrug Design: The 1,3-dioxane moiety can serve as a hydrolytically stable prodrug for 1,3-

diols, releasing the active payload only under specific acidic conditions in the lysosome or

tumor microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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